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molecular formula C8H8Cl2 B1616755 1,4-Dichloro-2-ethylbenzene CAS No. 54484-63-8

1,4-Dichloro-2-ethylbenzene

Cat. No. B1616755
M. Wt: 175.05 g/mol
InChI Key: PZPSDDYNMXBZOA-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A suspension of mossy zinc (10 g) and mercuric chloride (0.5 g) in coned HCl (0.5 mL) and water (5 mL) was shaken for 5 min. The aqueous layer was then decanted. To the residue was added concd HCl (7.5 mL) and water (7.5 mL) followed by 2′,5′-dichloroacetophenone (3.106 g, 16.43 mmol) and the suspension was refluxed for 4 h during which time, hourly addition of coned HCl (90.5 mL) was carried out. The resulting suspension was cooled to room temperature and the aqueous layer was decanted. The residual solid was washed with ether (3×30 mL). The aqueous layer was extracted with ether (3×50 mL). The combined ether layer was washed with brine, dried over anhydrous Na2SO4, and removed under vacuum. The residue was dried further under vacuum to obtain 2.664 g crude product, which was purified on silica gel (Texane) to obtain 0.813 g (28%) pure (1H NMR) title compound as a colorless liquid; 1H NMR (DMSO-d6) 1.23 (t, 3H, J=7.5 Hz), 2.73 (q, 2H, J=7.5 Hz), 7.09-7.27 (m, 3H).
Quantity
3.106 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Name
Quantity
90.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9](=O)[CH3:10]>Cl.O.[Zn]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
3.106 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)C(C)=O
Step Two
Name
mercuric chloride
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
90.5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was then decanted
ADDITION
Type
ADDITION
Details
To the residue was added concd HCl (7.5 mL) and water (7.5 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was decanted
WASH
Type
WASH
Details
The residual solid was washed with ether (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was dried further under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 2.664 g crude product, which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (Texane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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